molecular formula C5H13NO2 B1266523 1-((2-Hydroxyethyl)amino)propan-2-ol CAS No. 6579-55-1

1-((2-Hydroxyethyl)amino)propan-2-ol

Cat. No. B1266523
CAS RN: 6579-55-1
M. Wt: 119.16 g/mol
InChI Key: GBAXGHVGQJHFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-((2-Hydroxyethyl)amino)propan-2-ol involves various chemical reactions and methods. For instance, derivatives of 1-((2-Hydroxyethyl)amino)propan-2-ol have been synthesized to explore their affinity to beta 1- and beta-2-adrenoceptors, showcasing the methods to modify this compound for specific biological activities (Rzeszotarski et al., 1979). Another approach involves the synthesis of 2-aminofuran derivatives through a sequential [2+2] cycloaddition-nucleophilic addition, highlighting the versatility of modifying the hydroxyl and amino groups in such compounds (Shoji et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been analyzed through crystallography, revealing details about their spatial arrangement and chemical behavior. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, providing insight into their conformational preferences and how these affect their chemical properties and interactions (Nitek et al., 2020).

Chemical Reactions and Properties

Various chemical reactions involving 1-((2-Hydroxyethyl)amino)propan-2-ol and its derivatives have been explored to understand their reactivity and potential applications. The synthesis and pharmacological activity of 3-tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols, for example, have demonstrated the compound's versatility in generating pharmacologically active molecules (Gupta et al., 1978).

Physical Properties Analysis

The physical properties of compounds related to 1-((2-Hydroxyethyl)amino)propan-2-ol, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Research focusing on the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane has provided valuable data on the physical characteristics of these compounds, indicating their potential as antiseptics (Jafarov et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 1-((2-Hydroxyethyl)amino)propan-2-ol derivatives. For instance, the synthesis and characterization of Zn(II) Schiff base complexes derived from similar compounds have shed light on their coordination chemistry and potential use in catalysis and material science (Rezaeivala, 2017).

Scientific Research Applications

Beta-Adrenergic Blocking Properties

1-((2-Hydroxyethyl)amino)propan-2-ol derivatives have been studied for their affinity to beta 1- and beta 2-adrenoceptors. Research by Rzeszotarski et al. (1979) synthesized a series of these compounds, finding substantial cardioselectivity in certain derivatives. These compounds were compared with known beta-blockers, confirming their potential as cardioselective agents (Rzeszotarski et al., 1979).

Metabolic Variations Across Species

Sinsheimer et al. (1973) explored the metabolism of norephedrine, a related compound, across different species including humans, rats, and rabbits. This study highlighted significant differences in how this drug is metabolized by different organisms, with variations in the major metabolites excreted (Sinsheimer et al., 1973).

Cardioselectivity and Structure-Activity Relationships

Large and Smith (1982) synthesized a series of compounds including 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols. Their research indicated that several compounds were more potent than propranolol in anesthetized rats, and some displayed cardioselectivity in anesthetized cats. This research contributes to understanding the structure-activity relationships of these compounds (Large & Smith, 1982).

Dendrimer Synthesis and Biological Applications

Krishna et al. (2005) described a method for constructing poly(ether imine) dendrimers using 3-amino-propan-1-ol as a core. This approach allowed for the synthesis of dendrimers with a variety of functional groups at their peripheries. These dendrimers were found to be non-toxic, suggesting their usefulness in biological studies (Krishna et al., 2005).

Conformational Analyses in Different Environments

Nitek et al. (2020) conducted conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, utilizing X-ray diffraction analysis. This study provides insights into the structural behavior of these compounds in different environments, contributing to the understanding of their pharmacological potential (Nitek et al., 2020).

Antimicrobial Properties

Jafarov et al. (2019) investigated the antimicrobial properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane. These compounds demonstrated significant antimicrobial efficacy, suggesting their potential use in medical applications (Jafarov et al., 2019).

Safety And Hazards

The compound has been classified with the pictograms GHS05 and GHS07, indicating that it can cause skin corrosion and serious eye damage . The compound also may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of skin contact, wash with plenty of soap and water .

Future Directions

The compound has been used in the synthesis of a hierarchically branched dendritic polymer , indicating potential applications in polymer chemistry.

properties

IUPAC Name

1-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(8)4-6-2-3-7/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXGHVGQJHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902533
Record name NoName_3046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Hydroxyethyl)amino)propan-2-ol

CAS RN

6579-55-1
Record name Ethanolisopropanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6579-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((2-Hydroxyethyl)amino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006579551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6579-55-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(2-hydroxyethyl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Hydroxyethyl)amino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-((2-Hydroxyethyl)amino)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-((2-Hydroxyethyl)amino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-((2-Hydroxyethyl)amino)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-((2-Hydroxyethyl)amino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-((2-Hydroxyethyl)amino)propan-2-ol

Citations

For This Compound
2
Citations
SK Kang, DH Nam, J Ahn, J Lee, J Sim, J Lee, YG Suh - Molecules, 2017 - mdpi.com
A practical and sustainable method for the synthesis of levocabastine hydrochloride (1), a H 1 receptor antagonist for the treatment of allergic conjunctivitis, that can be applied to the …
Number of citations: 1 www.mdpi.com
YN Yadav, S Gandhi, A Safeeda, J UC - researchgate.net
TB impact on public health is still desperate due to lack of sufficient research in both public funded and pharma sector research. The delay in understanding of the in vivo physiologic …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.